Xanthine Oxidase Inhibition Potency: 4‑Bromophenyl Derivative vs. Unsubstituted 3,5‑Diphenyl Analog
In a head‑to‑head comparison using the same bovine xanthine oxidase spectrophotometric assay, the 4‑bromophenyl derivative (target compound) exhibits an IC₅₀ of 71.3 µM, whereas the unsubstituted 3,5‑diphenyl analog shows an IC₅₀ of 61.4 µM [1][2]. The bromine substitution therefore results in a modest 14% reduction in potency, demonstrating the importance of the halogen for fine‑tuning inhibitory activity within the 3,5‑diaryl‑4,5‑dihydropyrazole scaffold [1][2].
| Evidence Dimension | Xanthine oxidase inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | 71.3 µM |
| Comparator Or Baseline | 1-(3,5-Diphenyl-4,5-dihydro-1H-pyrazol-1-yl)ethanone: IC₅₀ = 61.4 µM |
| Quantified Difference | 14% lower potency (factor of 1.16) |
| Conditions | Inhibition of bovine xanthine oxidase; decrease in uric acid production measured spectrophotometrically after 5 min pre‑incubation with 293 nM compound |
Why This Matters
This quantitative SAR point defines the potency contribution of the 4‑bromine substituent relative to hydrogen, enabling rational selection of the compound as a moderately active control or a scaffold for further halogen‑focused optimisation.
- [1] BindingDB. (n.d.). BDBM50338861: 1-(3-(4-bromophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethanone. https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50338861 View Source
- [2] BindingDB. (n.d.). BDBM50164871: 1-(3,5-Diphenyl-4,5-dihydro-pyrazol-1-yl)-ethanone. https://ww.bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50164871 View Source
